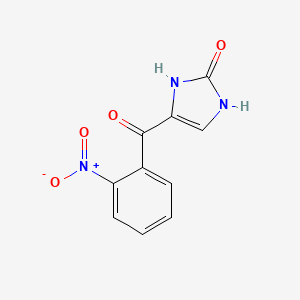
4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzoyl group attached to an imidazolone ring. Its properties and reactivity make it a valuable substance for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 2-nitrobenzoic acid with an appropriate imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) to facilitate the formation of the imidazolone ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The production process also includes purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Substituted imidazolones, amides.
Scientific Research Applications
4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The imidazolone ring provides stability and specificity in its interactions with biological molecules.
Comparison with Similar Compounds
4-Nitrobenzoyl chloride: Similar in structure but lacks the imidazolone ring.
2-Nitrobenzoic acid: A precursor in the synthesis of the compound.
Imidazole derivatives: Similar core structure but different functional groups.
Uniqueness: 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one is unique due to its combination of the nitrobenzoyl group and the imidazolone ring, which provides distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
849454-35-9 |
|---|---|
Molecular Formula |
C10H7N3O4 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
4-(2-nitrobenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H7N3O4/c14-9(7-5-11-10(15)12-7)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,15) |
InChI Key |
ZENUHXRMRNVBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















